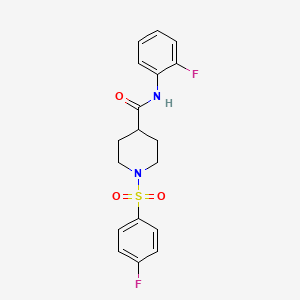

1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

CAS No.:

Cat. No.: VC13220155

Molecular Formula: C18H18F2N2O3S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18F2N2O3S |

|---|---|

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C18H18F2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23) |

| Standard InChI Key | HJCAVZUJQBREHZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |

Introduction

1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, fluorobenzene, and sulfonamide functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interaction, which could lead to applications in anti-inflammatory or anticancer therapies.

Synthesis and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide involves multiple steps, requiring careful control of reaction conditions and purification processes to achieve high yields and purity. Common reagents used in similar syntheses include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines or thiols for substitution reactions.

Biological Activity and Potential Applications

Research into compounds with similar structures suggests potential applications in pharmacology, particularly in inhibiting specific enzymes or receptors. This could lead to anti-inflammatory or anticancer effects. The fluorine atoms in the compound are known to enhance metabolic stability and bioavailability, making it a candidate for further pharmacological investigations.

| Potential Application | Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of specific enzymes or receptors. |

| Anticancer | Interaction with cellular targets to inhibit tumor growth. |

Interaction Studies

Interaction studies typically focus on the compound's binding affinity to various biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy or fluorescence assays may be employed to assess these interactions.

Related Compounds

Several compounds share structural similarities with 1-(4-fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide, including:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(2-Fluorobenzenesulfonyl)piperidine | Contains a piperidine ring and a sulfonyl group | Similar biological activity potential |

| 4-Fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide | Two fluorinated phenyl groups | Enhanced lipophilicity |

| 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane | Diazepane ring instead of piperidine | Different ring structure affects pharmacological properties |

These compounds highlight the unique aspects of 1-(4-fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide, particularly its specific combination of functional groups that may influence its biological activity and synthetic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume